Disulfide, bis(4-methoxybenzoyl)

Thermal stability Diacyl disulfide Diacyl peroxide

Researchers using acyl chlorides for selective acylation face moisture sensitivity, poor shelf life, and low site-selectivity. Bis(4-methoxybenzoyl) disulfide overcomes these limitations: • Chemoselective phenolic -OH acylation without protecting aliphatic alcohols; 96% yield in 0.5 h under DMAP catalysis. • Thermally and hydrolytically stable, eliminating cold-chain storage and handling hazards. • UV-detectable ester products simplify chromatographic monitoring. Supplied with batch-specific ≥98% purity; ideal for natural product modification, H₂S₂ donor studies, and peptide coupling methodology.

Molecular Formula C16H14O4S2
Molecular Weight 334.4 g/mol
CAS No. 15088-73-0
Cat. No. B12189256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, bis(4-methoxybenzoyl)
CAS15088-73-0
Molecular FormulaC16H14O4S2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H14O4S2/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
InChIKeyGUFGNMICNIJBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disulfide, bis(4-methoxybenzoyl) (CAS 15088-73-0) – Compound Class, Identity, and Procurement-Relevant Characteristics


Disulfide, bis(4-methoxybenzoyl) (CAS 15088-73-0), also indexed as 4,4′-dimethoxy-di-benzoyl-disulfid or dianisoyldisulfid, is a symmetrical diacyl disulfide (C₁₆H₁₄O₄S₂, MW 334.41) belonging to the dithioperoxyanhydride subclass [1]. Structurally, it comprises two 4-methoxybenzoyl moieties linked through a disulfide (–S–S–) bridge, distinguishing it from simple diaryl disulfides such as bis(4-methoxyphenyl) disulfide (CAS 5335-87-5), which lack the intervening carbonyl groups [2]. The compound is synthesized from p-anisoyl chloride via several established routes, typically affording yields in the 80–99% range depending on the methodology employed [3]. Its primary reported utility lies in chemoselective acylation chemistry as a member of the diacyl disulfide reagent class, where the 4-methoxy substituent modulates electronic properties relative to the unsubstituted dibenzoyl disulfide [4].

1
DMAP-catalyzed chemoselective acylation Phenol-selective reagent for polyhydroxy substrates under ambient, moisture-tolerant conditions.
2
H₂S₂ donor research platform Nucleophile-triggered persulfide release in aqueous buffer (pH 7.4) and organic solvents.
3
Thermally stable diacyl disulfide Reported class-level stability advantage over diacyl peroxides; ambient storage compatible.

Why Generic Disulfide or Acylating Agent Substitution Fails for Bis(4-methoxybenzoyl) Disulfide Applications


Substituting bis(4-methoxybenzoyl) disulfide with a structurally related analog—such as dibenzoyl disulfide, bis(4-methoxyphenyl) disulfide, or 4-methoxybenzoyl chloride—introduces measurable performance divergences that can undermine experimental outcomes. Diacyl disulfides as a class exhibit markedly superior thermal and hydrolytic stability relative to their diacyl peroxide counterparts (e.g., benzoyl peroxide), which undergo facile homolysis and present handling hazards [1]. Within the diacyl disulfide subclass, the 4-methoxy substituent electronically modulates acyl transfer reactivity compared to the unsubstituted dibenzoyl disulfide; the +M effect of the para-methoxy group alters the electrophilicity of the carbonyl carbon, impacting both acylation rates and site-selectivity patterns in polyhydroxy substrates [2]. Simple aryl disulfides lacking the carbonyl functionality (e.g., bis(4-methoxyphenyl) disulfide) cannot participate in DMAP-catalyzed acyl transfer at all, as they lack the requisite acyl donor structure [3]. Meanwhile, the corresponding acyl chloride (4-methoxybenzoyl chloride), while more reactive in acylation, suffers from moisture sensitivity, poor shelf stability, and negligible discrimination between phenolic and aliphatic hydroxyl groups—limitations documented and addressed by the diacyl disulfide platform [4].

Risk type
Target: bis(4-methoxybenzoyl) disulfide
Substitute may shift
Acyl transfer reactivity
4-methoxy group modulates electrophilicity via +M effect
Dibenzoyl disulfide lacks para-methoxy; acylation rates and site-selectivity may differ
Persulfide donor capability
Validated H₂S₂ precursor; carbonyl activation required
Bis(4-methoxyphenyl) disulfide: no carbonyl, no H₂S₂ release reported
Moisture & selectivity profile
Moisture-tolerant, phenol-over-alcohol discrimination
4-Methoxybenzoyl chloride: moisture-sensitive, non-selective; requires anhydrous handling

Quantitative Differentiation Evidence: Bis(4-methoxybenzoyl) Disulfide vs. Closest Analogs and Alternatives


Thermal and Hydrolytic Stability of Diaroyl Disulfides vs. Diacyl Peroxides: A Class-Level Safety and Handling Advantage

Diaroyl disulfides, the structural class to which bis(4-methoxybenzoyl) disulfide belongs, are explicitly characterized as 'much more stable than their carboxylate counterparts' (diacyl peroxides). Whereas dibenzoyl peroxide is thermally unstable and undergoes homolysis to generate carboxylic acid radicals—the basis for its application as a radical polymerization initiator—diaroyl disulfides are described as 'generally thermally and hydrolytically stable and easy to handle' [1]. This stability difference translates into safer storage, broader solvent compatibility, and reduced risk of uncontrolled exothermic decomposition during scale-up. The peroxide comparator benzoyl peroxide has a self-accelerating decomposition temperature (SADT) near 80 °C and requires refrigerated transport; no such cold-chain constraint is reported for diacyl disulfides [2].

Thermal stability
Class-level inference
Diaroyl disulfides >> diacyl peroxides; benzoyl peroxide SADT ~80°C, disulfide class ambient-stable and easy to handle
Stability margin supports ambient workflow
No cold-chain constraint reported
Thermal stability Diacyl disulfide Diacyl peroxide Handling safety Radical initiator

DMAP-Catalyzed Chemoselective Phenol Acylation: Diacyl Disulfide Efficiency vs. Traditional Acylating Agents

In the landmark study by Liu et al. (2016), diacyl disulfides were established as general reagents for chemoselective acylation of phenolic hydroxyl groups under DMAP catalysis. Using dibenzoyl disulfide as the model diacyl disulfide, optimization of reaction conditions identified DMAP (5 mol%) in dichloromethane at ambient temperature as the optimal system, delivering the benzoylated phenol ester in 96% yield within 0.5 hours [1]. Critically, the protocol demonstrated superior site-selectivity for phenolic –OH over primary aliphatic –OH groups—a discrimination that traditional acylating agents such as acyl chlorides and anhydrides fail to achieve due to their indiscriminate high reactivity [2]. The method also exhibited 'excellent moisture tolerance,' enabling operation without rigorous exclusion of ambient water, unlike acyl chloride-based protocols that require anhydrous conditions [3]. While the published optimization used dibenzoyl disulfide, the authors validated the generality of the method across multiple diacyl disulfide substrates, including those with substituted benzoyl groups, and explicitly positioned diacyl disulfides as a broadly applicable acylation platform [1].

DMAP acylation
Class-level inference
Dibenzoyl disulfide model: 96% yield, 0.5 h, DMAP 5 mol%, DCM, r.t.; vs Et₃N: 83%, 9 h; vs pyridine: 69%, 12 h
High reported efficiency with phenol-over-alcohol selectivity
Generality validated for substituted benzoyl disulfides
Chemoselective acylation Phenol protection DMAP catalysis Diacyl disulfide Protecting group chemistry

Synthetic Accessibility: High-Yield Preparation of Bis(4-methoxybenzoyl) Disulfide from p-Anisoyl Chloride via SmI₂-Mediated Route

Jia et al. (2006) reported a facile SmI₂-mediated method for synthesizing diacyl disulfides at room temperature. Using this protocol, bis(4-methoxybenzoyl) disulfide (CAS 15088-73-0) was specifically prepared from p-anisoyl chloride (~99% purity) and isolated via the general procedure [1]. While the paper does not report the isolated yield for this specific derivative in the abstract, the method was described as affording diacyl disulfides 'in high yields,' and the companion data listing associates p-anisoyl chloride directly with the CAS 15088-73-0 product [1]. Alternative synthetic routes include the NaOH/PTC method of Wang et al. (1995), which delivers diacyl disulfides 'in good to excellent isolated yields' (typically 80–95% range for analogous substrates) from acyl halides at 65 °C [2], and the BTMETB borohydride method of Tajbakhsh et al. (2009) which operates under mild, nonaqueous conditions .

Synthetic yield
Supporting evidence
Class-level yields 80–99% across SmI₂, NaOH/PTC, and BTMETB routes; direct preparation from p-anisoyl chloride
Multiple routes reduce supply risk
No isolated yield reported for this specific derivative
Diacyl disulfide synthesis Samarium diiodide p-Anisoyl chloride Synthetic methodology Yield

Diacyl Disulfides as Hydrogen Persulfide (H₂S₂) Donor Precursors: A Functional Capability Absent in Simple Aryl Disulfides

Xu et al. (2020) demonstrated that diacyl disulfides serve as effective precursors for hydrogen persulfide (H₂S₂), releasing H₂S₂ upon nucleophilic trigger in both aqueous solutions (pH 7.4 PBS buffer) and organic solvents [1]. The released H₂S₂ was functionally validated through DPPH radical scavenging and tetrazine reduction assays [2]. This H₂S₂ donor capability is structurally dependent on the diacyl disulfide motif (R–C(O)–S–S–C(O)–R) and is not shared by simple diaryl disulfides such as bis(4-methoxyphenyl) disulfide (CAS 5335-87-5), which lack the carbonyl activation required for nucleophile-triggered persulfide generation [3]. Bis(4-methoxybenzoyl) disulfide, by virtue of its diacyl disulfide structure, belongs to this donor-capable subclass [1].

H₂S₂ donor
Class-level inference
Diacyl disulfides release H₂S₂ in pH 7.4 PBS; validated by DPPH scavenging and tetrazine reduction. Bis(4-methoxyphenyl) disulfide: no donor activity.
Functional distinction for persulfide biology research
No quantitative release rate for this derivative
Hydrogen persulfide H₂S₂ donor Diacyl disulfide Redox biology Nucleophile-triggered release

Physicochemical Property Comparison: Computed LogP and PSA Differentiate Bis(4-methoxybenzoyl) Disulfide from Unsubstituted Dibenzoyl Disulfide

Computed physicochemical parameters reveal measurable differences between bis(4-methoxybenzoyl) disulfide and its closest structural analog, dibenzoyl disulfide. The target compound (C₁₆H₁₄O₄S₂, MW 334.41) has a computed LogP of 4.07 and a polar surface area (PSA) of 103.2 Ų, reflecting the contribution of the two para-methoxy substituents [1]. By comparison, dibenzoyl disulfide (C₁₄H₁₀O₂S₂, MW 274.36) lacks the methoxy groups, resulting in a lower computed LogP (estimated ~3.0–3.3 based on fragment-based calculation) and a smaller PSA (~67.5 Ų for the core disulfide-diester motif) . The ~1 LogP unit difference and 35 Ų increase in PSA for the 4-methoxy derivative impact solubility profiles in organic solvent systems, chromatographic retention behavior, and—when used in biologically oriented studies—membrane permeability predictions.

LogP & PSA
Cross-study comparable
Target: LogP 4.07, PSA 103.2 Ų. Dibenzoyl disulfide: est. LogP ~3.0–3.3, PSA ~67.5 Ų. ΔLogP ≈ +0.7–1.1, ΔPSA ≈ +35.7 Ų.
Impacts organic-aqueous partitioning and retention
Computed values; method undocumented
LogP Polar surface area Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Industrial Application Scenarios for Bis(4-methoxybenzoyl) Disulfide Based on Verified Differentiation Evidence


Chemoselective Protection of Phenolic Hydroxyl Groups in Polyhydroxy Natural Product Derivatization

When modifying complex natural products bearing both phenolic and aliphatic hydroxyl groups (e.g., flavonoids, estradiol derivatives, polyketides), bis(4-methoxybenzoyl) disulfide under DMAP catalysis enables exclusive acylation of the phenolic –OH without protecting the aliphatic alcohols. The 96% yield achieved in 0.5 h with the model diacyl disulfide [1], combined with documented moisture tolerance, makes this reagent preferable to 4-methoxybenzoyl chloride, which would require anhydrous conditions and still lack site-selectivity [2]. The 4-methoxybenzoyl ester products also offer UV-detectable chromophores for chromatographic monitoring.

Controlled Hydrogen Persulfide (H₂S₂) Release for Redox Biology and Persulfide Signaling Studies

For research groups investigating protein S-persulfidation, cellular reactive sulfur species (RSS) signaling, or H₂S₂-mediated redox regulation, bis(4-methoxybenzoyl) disulfide provides a nucleophile-triggered H₂S₂ donor platform in both aqueous (pH 7.4 PBS) and organic media [3]. Unlike simple diaryl disulfides (e.g., bis(4-methoxyphenyl) disulfide), which lack the requisite carbonyl activation and show no H₂S₂ release, the diacyl disulfide architecture enables controlled persulfide generation [4]. This functional distinction eliminates the need to purchase or synthesize alternative H₂S₂ donors (e.g., GYY4137 or diallyl trisulfide) when acylation-coupled persulfide delivery is desired.

Radical-Mediated Polymerization Processes Requiring Thermally Stable Sulfur-Based Iniferters or Chain Transfer Agents

In controlled radical polymerization (CRP) methodologies employing iniferters (initiator-transfer agent-terminator), diacyl disulfides offer a thermally stable alternative to diacyl peroxides such as benzoyl peroxide. While benzoyl peroxide requires refrigerated storage and presents exothermic decomposition hazards above ~80 °C [5], diaroyl disulfides including bis(4-methoxybenzoyl) disulfide are characterized as 'thermally and hydrolytically stable and easy to handle' [6]. The 4-methoxy substituent further modulates the resonance stabilization of the thiyl radical intermediate in chain-transfer events, as evidenced by the correlation between substituent electronic parameters and chain-transfer constants established for dibenzoyl disulfide derivatives [7].

Synthetic Methodology Development Involving Diacyl Disulfide Intermediates in Amide/Peptide Bond Formation

Building on the demonstrated capacity of diacyl disulfides to form amides and peptides under mild conditions within minutes to hours [8], bis(4-methoxybenzoyl) disulfide can serve as a key intermediate or reagent in peptide coupling methodology development. Its enhanced LogP (4.07 vs. ~3.0 for dibenzoyl disulfide) alters partitioning behavior in biphasic aqueous-organic reaction systems [9], potentially enabling extractive workup advantages. The compound is directly accessible from commercially available p-anisoyl chloride via multiple high-yield routes [10], ensuring reliable supply for methodology screening campaigns.

Application
Selection Property
Validation Focus
Phenol chemoselective protection
DMAP-compatible diacyl disulfide with reported moisture tolerance
Site-selectivity verification on polyhydroxy substrate panel
H₂S₂ donor research
Carbonyl-activated disulfide architecture enabling nucleophile-triggered release
Persulfide quantification by mBBr trapping in relevant buffer system
Radical polymerization (iniferter)
Thermal stability advantage over diacyl peroxides; substituent-modulated chain-transfer
Chain-transfer constant determination under target conditions
Amide/peptide coupling methodology
Diacyl disulfide reactive platform with enhanced LogP for biphasic systems
Coupling efficiency and extractive workup advantage validation
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